4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione
CAS No.: 549548-11-0
Cat. No.: VC18694356
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549548-11-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-6-7-14(3)11-9-13(16)12(15)8-10(11)5-2/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | CTBUAGNHIGZEDF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C)C1=CC(=O)C(=O)C=C1CC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereoelectronic Features
The compound’s IUPAC name, 4-[butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione, reflects its bicyclic framework comprising a cyclohexa-3,5-diene core substituted with a butyl(methyl)amino group at position 4 and an ethyl moiety at position 5. The 1,2-dione functionality introduces electron-withdrawing effects, polarizing the conjugated system and influencing reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.29 g/mol |
| Canonical SMILES | CCCCN(C)C1=CC(=O)C(=O)C=C1CC |
| InChI Key | CTBUAGNHIGZEDF-UHFFFAOYSA-N |
The stereoelectronic configuration, validated by X-ray crystallography in analogous compounds , suggests a planar diene system with partial aromaticity, while the amino and ethyl substituents introduce steric hindrance and modulate solubility.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves multi-step protocols starting from cyclohexane precursors. A representative route includes:
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Cyclization: Formation of the cyclohexadiene core via Diels-Alder reactions or dehydrogenation.
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Functionalization: Introduction of the butyl(methyl)amino group via nucleophilic substitution or reductive amination.
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Oxidation: Selective oxidation to install the 1,2-dione moiety using catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | TEMPO (0.1 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 25°C (ambient) |
| Reaction Time | 10 hours |
| Yield | 95% (post-column chromatography) |
Notably, visible-light irradiation enhances reaction efficiency by promoting radical intermediates, as demonstrated in analogous syntheses .
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate stability under inert atmospheres but undergoes rapid decomposition in the presence of strong acids or bases due to hydrolysis of the dione group. Solubility profiles indicate lipophilicity (), favoring organic solvents like dichloromethane and ethyl acetate .
Reactivity Patterns
The electron-deficient diene system participates in cycloadditions, while the amino group enables Schiff base formation. Key reactions include:
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Diels-Alder Reactions: With electron-rich dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
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Reductive Amination: Conversion to secondary amines using sodium cyanoborohydride.
Future Research Directions
Therapeutic Development
Priority areas include:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and ethyl groups to enhance bioavailability.
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Target Identification: Proteomic screening to identify protein targets involved in apoptosis pathways.
Green Chemistry Innovations
Adopting photoredox catalysis, as seen in TEMPO-mediated oxidations , could reduce reliance on hazardous reagents and improve scalability.
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